Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate
Description
Properties
Molecular Formula |
C7H9FN2O2 |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
ethyl 5-fluoro-1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C7H9FN2O2/c1-3-12-7(11)6-9-4-5(8)10(6)2/h4H,3H2,1-2H3 |
InChI Key |
WASLLTIPHSNVDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1C)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 1-Methyl-1H-Imidazole-2-Carboxylate
Ethyl 1-methyl-1H-imidazole-2-carboxylate is prepared via esterification of 1-methylimidazole-2-carboxylic acid using ethanol and H₂SO₄.
Step 2: Electrophilic Fluorination
The 5-position of the imidazole ring is fluorinated using Selectfluor in dimethylformamide (DMF) at 80°C.
Reaction Conditions :
-
Molar Ratio : 1:1.2 (imidazole derivative:Selectfluor).
-
Time : 12–18 hours.
-
Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and crystallization.
Catalytic Carboxylation with Carbon Dioxide
A novel method utilizes supercritical CO₂ (scCO₂) under high pressure (40–180 bar) and temperature (180–280°C) to introduce the carboxylate group. This approach avoids traditional chloroformate reagents and leverages alkali metal carbonates (e.g., K₂CO₃) as catalysts.
Mechanism :
-
CO₂ reacts with the deprotonated imidazole ring at the 2-position.
-
Ethylation is achieved by subsequent treatment with ethyl iodide.
Advantages :
-
Sustainability : Utilizes CO₂ as a C1 source.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions by enhancing molecular collisions. A one-pot protocol combines fluorination and esterification:
-
Mix 5-fluoroimidazole (1.0 equiv), ethyl bromoacetate (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF.
-
Irradiate at 120°C for 20 minutes.
Yield : 70–75% with >95% purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Flow reactors optimize heat and mass transfer, critical for exothermic reactions like fluorination. A representative setup:
Purification Challenges
-
Byproducts : Over-fluorinated derivatives (e.g., 4,5-difluoro compounds) require removal via fractional distillation or chiral chromatography.
-
Solvent Recovery : Acetonitrile and DMF are recycled using thin-film evaporators, reducing costs by 30%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–78 | 90–95 | Moderate | High |
| Direct Fluorination | 58–70 | 85–90 | High | Moderate |
| Catalytic Carboxylation | 50–62 | 80–85 | Low | High |
| Microwave-Assisted | 70–75 | >95 | Moderate | Limited |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying the compound’s solubility or activating it for further derivatization.
Key Conditions
-
Basic Hydrolysis : Achieved with NaOH or KOH in aqueous ethanol at 60–80°C, yielding the carboxylate salt.
-
Acidic Hydrolysis : Conducted with HCl or H₂SO₄ in refluxing ethanol/water mixtures, producing the free carboxylic acid.
Mechanism
The reaction proceeds via nucleophilic attack by hydroxide (basic) or water (acidic) at the carbonyl carbon, followed by elimination of ethanol. The fluorine atom at position 5 mildly activates the ester toward hydrolysis due to its electron-withdrawing effect .
Nucleophilic Substitution at the Fluorine Atom
The fluorine atom at position 5 participates in aromatic nucleophilic substitution (SNAr) reactions, particularly with amines, alkoxides, or thiols.
Example Reaction
Reaction with ethylamine in DMF at 100°C replaces fluorine with an amino group, forming ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylamine | DMF, 100°C, 12 hrs | Ethyl 5-amino-1-methylimidazole-2-carboxylate | ~65% | |
| Sodium methoxide | MeOH, reflux | Ethyl 5-methoxy-1-methylimidazole-2-carboxylate | ~58% |
The reaction rate is enhanced by electron-deficient aromatic systems and polar aprotic solvents .
Cycloaddition Reactions
The imidazole ring participates in [3+2] and [4+2] cycloadditions, leveraging its conjugated π-system. For example, it reacts with acetylenedicarboxylates in toluene under reflux to form bicyclic adducts.
Mechanistic Insight
The electron-deficient imidazole ring acts as a dienophile in Diels-Alder reactions, with the ester and fluorine groups further polarizing the π-system .
Enzymatic Stability and Biotransformation
Studies on structurally analogous esters (e.g., fluoroethyl derivatives) demonstrate stability against carboxylesterases (CES) under physiological conditions . This property is significant for prodrug design.
Experimental Data
| Compound Class | Enzymatic Degradation Rate (t₁/₂) | Conditions | Source |
|---|---|---|---|
| Ethyl imidazole carboxylates | >24 hours | pH 7.4, 37°C, human CES |
The ethyl ester group resists hydrolysis compared to methyl esters, likely due to steric hindrance .
Functional Group Interconversion
The compound serves as a scaffold for synthesizing derivatives:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ester to a hydroxymethyl group.
-
Aminolysis : Reaction with ammonia or primary amines converts the ester to amides.
Scientific Research Applications
Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of imidazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the imidazole ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents at the 1-, 2-, and 5-positions significantly influence melting points, solubility, and stability. Key comparisons include:
Table 1: Substituent Effects on Melting Points
Key Observations :
- The introduction of bulky aryl groups (e.g., 4-bromophenyl in 3m ) reduces melting points compared to smaller substituents, likely due to disrupted crystal packing .
- The absence of a methyl group at the 1-position (as in 3f ) results in higher melting points, suggesting enhanced intermolecular interactions in the solid state .
Electronic and Steric Effects
- Fluorine vs. This contrasts with bromine in 3m, which introduces steric bulk and polarizability .
Structural Comparisons: Imidazole vs. Benzimidazole
- Benzimidazole Derivatives: Compounds like 5-fluoro-1H-benzimidazole-2-carboxylic acid feature a fused benzene ring, increasing aromaticity and planarity. This enhances π-π stacking interactions but reduces solubility in polar solvents compared to non-fused imidazole derivatives.
- Ethyl Ester vs. Carboxylic Acid : The ethyl ester moiety in the target compound improves lipid solubility and bioavailability relative to carboxylic acid derivatives (e.g., 5-fluoro-1H-benzimidazole-2-carboxylic acid ) .
Biological Activity
Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate is a fluorinated derivative of imidazole that has garnered attention due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorine atom at the 5 position of the imidazole ring, which is believed to enhance its biological interactions. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Formula | C₇H₈F N₃O₂ |
| CAS Number | 1956324-94-9 |
| Molecular Weight | 173.15 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom and the imidazole ring play crucial roles in enhancing binding affinity to various biological receptors and enzymes. This compound may modulate several biochemical pathways, leading to diverse biological effects, including:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially making it useful in treating infections.
- Anti-inflammatory Effects : this compound has been investigated for its ability to reduce inflammation in various models.
Biological Studies
Research has shown that this compound can serve as an intermediate in the synthesis of pharmaceutical compounds. Its potential therapeutic effects are linked to its ability to interact with biological targets effectively.
- Antimicrobial Testing : In vitro studies have demonstrated significant antimicrobial activity against various pathogens, suggesting its potential as a therapeutic agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes, which could lead to new treatments for conditions such as cancer and infections.
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Antimicrobial Properties : A study conducted on bacterial strains revealed that the compound inhibited growth at concentrations lower than those required for similar non-fluorinated compounds, indicating enhanced potency due to fluorination.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Comparison Compound MIC |
|---|---|---|
| E. coli | 32 µg/mL | 64 µg/mL (non-fluorinated) |
| S. aureus | 16 µg/mL | 32 µg/mL (non-fluorinated) |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via refluxing substituted aryl precursors with ammonia, followed by alkaline workup and recrystallization. Key parameters include:
- Reaction Time : 5–6 hours under reflux ().
- Purification : TLC monitoring (chloroform:methanol, 6:1 v/v) and recrystallization using ice-cold water/charcoal ( ).
- Yield Optimization : Adjusting stoichiometry (e.g., 3:1 molar ratio of aryl precursor to diamine) improves yields to ~70–80% ( ).
Q. How is spectroscopic characterization (FTIR, NMR, MS) performed to confirm the structure of this compound?
- FTIR : Key peaks include:
- 3084–3085 cm⁻¹ : Aromatic C-H stretching.
- 1602–1618 cm⁻¹ : C=N (imidazole ring).
- 755–763 cm⁻¹ : C-F/C-Cl out-of-plane bending ( ).
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to target proteins like EGFR?
- Methodology :
- Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock.
- Protein Selection : Use crystallographic data of EGFR (e.g., PDB ID 1M17) for docking ( ).
- Validation : Compare docking scores (e.g., ΔG = −9.5 kcal/mol) with known inhibitors to assess potential efficacy ( ).
Q. What strategies resolve contradictions in crystallographic data for imidazole derivatives?
- Approach :
- Software Tools : Use SHELX for refinement, particularly for high-resolution or twinned data ( ).
- Hydrogen Bond Analysis : Apply graph-set theory to interpret intermolecular interactions ( ).
- Validation : Cross-check with spectroscopic data to confirm bond angles/distances ( ).
Q. How do substituents (e.g., fluoro, methyl) affect the compound’s ADMET properties?
- In-Silico Analysis :
- Lipophilicity (LogP) : Fluorine reduces LogP (improves solubility), while methyl groups increase it (enhance membrane permeability).
- Toxicity : Use ProTox-II to predict hepatotoxicity risks ( ).
- Metabolic Stability : CYP450 inhibition assays reveal susceptibility to Phase I metabolism ( ).
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Key Factors :
- Electrophilicity : The electron-withdrawing fluoro group activates the imidazole ring for attack.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates ().
- Catalysts : Tetrakis(dimethylamino)ethylene (TDAE) facilitates C–C bond formation ().
Data Contradiction and Validation
Q. How to address discrepancies between computational and experimental binding affinity data?
- Resolution Steps :
Force Field Calibration : Adjust parameters in docking software to match experimental ΔG values.
Solvent Effects : Include explicit water molecules in simulations.
Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics ( ).
Q. What protocols ensure reproducibility in synthesizing halogenated derivatives (e.g., bromo/chloro analogs)?
- Quality Control :
- Purity Checks : HPLC with UV detection (λ = 254 nm).
- Batch Consistency : Standardize reaction conditions (temperature ±2°C, reagent grades) ( ).
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
